molecular formula C8H10ClF3N2 B13058212 (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl

Cat. No.: B13058212
M. Wt: 226.62 g/mol
InChI Key: WTIANHXXWKHVRT-OGFXRTJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Umemoto reaction, which uses Selectfluor as a fluorinating agent . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They often involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems helps in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure is believed to enhance the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 3-Methylpyridine
  • 2-Fluoropyridine

Uniqueness

(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to the combination of its fluorinated ethylamine and pyridine moieties. This combination imparts distinct chemical and biological properties that are not observed in its individual components or other similar compounds .

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1

InChI Key

WTIANHXXWKHVRT-OGFXRTJISA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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